molecular formula C13H20N2 B13580892 N-methyl-N-(piperidin-3-ylmethyl)aniline

N-methyl-N-(piperidin-3-ylmethyl)aniline

Cat. No.: B13580892
M. Wt: 204.31 g/mol
InChI Key: DUMSCKUGOCOOSG-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-3-ylmethyl)aniline is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a versatile building block for the synthesis of novel active molecules. Piperidine derivatives are recognized as one of the most important heterocyclic frameworks in drug discovery, present in more than twenty classes of pharmaceuticals . This compound features a piperidine ring, a prevalent structural motif in FDA-approved drugs, coupled with an N-methylaniline group, which offers researchers a multi-functional site for further chemical modification and structure-activity relationship (SAR) studies . Piperidine-based structures are frequently investigated across a wide spectrum of therapeutic areas. The piperidine nucleus is a pivotal cornerstone in the production of drugs and has demonstrated crucial pharmacophoric features in compounds with anticancer, antiviral, antimicrobial, antifungal, anti-inflammatory, and antipsychotic activities . As a synthetic intermediate, this compound can be utilized in diverse chemical reactions, including hydrogenation and reductive amination, to create more complex, pharmaceutically relevant molecules . Its structure makes it a valuable precursor for developing potential inhibitors and receptor antagonists . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-methyl-N-(piperidin-3-ylmethyl)aniline

InChI

InChI=1S/C13H20N2/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14-10-12/h2-4,7-8,12,14H,5-6,9-11H2,1H3

InChI Key

DUMSCKUGOCOOSG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCNC1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of N Methyl N Piperidin 3 Ylmethyl Aniline

Established and Novel Synthetic Pathways for N-methyl-N-(piperidin-3-ylmethyl)aniline

The construction of the this compound framework can be achieved through several reliable synthetic routes, primarily revolving around the formation of the key C-N bond between the aniline (B41778) and piperidine (B6355638) moieties.

N-Alkylation and Reductive Amination Strategies

N-Alkylation represents a direct and fundamental approach to synthesizing the target molecule. This strategy involves the reaction of N-methylaniline with a piperidine precursor already containing the methyl group at the 3-position, which is equipped with a suitable leaving group. A common method involves using an alkyl halide, such as 3-(chloromethyl)piperidine (B1630087) or 3-(bromomethyl)piperidine, in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The base, typically a non-nucleophilic one like potassium carbonate or triethylamine, facilitates the nucleophilic attack of the secondary amine of N-methylaniline on the electrophilic carbon of the piperidin-3-ylmethyl halide. researchgate.net

Reductive amination offers a versatile and widely used alternative for constructing the amine linkage. mdma.ch This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this can be approached in two primary ways:

Reacting N-methylaniline with piperidine-3-carbaldehyde (B1602230) in the presence of a reducing agent.

Reacting N-(piperidin-3-ylmethyl)aniline with formaldehyde (B43269), again with a suitable reductant.

A variety of reducing agents have been developed for this transformation, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). youtube.comlookchem.com The choice of reductant is often dictated by the pH stability of the reactants and the reactivity of the iminium intermediate. For instance, sodium triacetoxyborohydride is particularly effective under mildly acidic conditions and is often preferred for its selectivity and broad functional group tolerance. youtube.com The Eschweiler-Clarke reaction is a specific type of reductive amination for the methylation of primary or secondary amines, using formaldehyde as the source of the methyl group and formic acid as the reducing agent. youtube.com

Table 1: Comparison of N-Alkylation and Reductive Amination Strategies
StrategyReactant 1Reactant 2Key ReagentsGeneral Conditions
N-Alkylation N-methylaniline3-(Halomethyl)piperidineBase (e.g., K2CO3, Et3N)Anhydrous solvent (e.g., DMF, Acetonitrile), Room temp. to elevated temp. researchgate.net
Reductive Amination N-methylanilinePiperidine-3-carbaldehydeReducing agent (e.g., NaBH(OAc)3, NaBH3CN)Methanol or Dichlorethane, Room temperature lookchem.comresearchgate.net
Reductive Amination N-(piperidin-3-ylmethyl)anilineFormaldehydeReducing agent (e.g., HCOOH, NaBH4)Methanol, Room temperature youtube.commdpi.com

Multi-Step Synthesis from Diverse Precursors

Complex molecules like this compound can be constructed through multi-step sequences starting from readily available and structurally simpler precursors. A plausible route begins with pyridine-based starting materials, such as nicotinic acid or 3-cyanopyridine.

A representative synthetic pathway could involve the following key transformations:

Reduction of the Pyridine (B92270) Ring: The aromatic pyridine ring is first reduced to a piperidine ring. This is commonly achieved through catalytic hydrogenation using catalysts like platinum oxide (PtO2) or rhodium on alumina (B75360) under hydrogen pressure.

Functional Group Interconversion: The substituent at the 3-position is converted into a methylamine (B109427) group. For example, if starting from nicotinic acid, the carboxylic acid can be reduced to a primary alcohol, converted to a halide or tosylate, and then subjected to nucleophilic substitution with methylamine. Alternatively, the carboxylic acid can be converted to an amide with methylamine, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiH4).

Final C-N Bond Formation: The resulting 3-(methylaminomethyl)piperidine can then be coupled with a phenyl group, for instance, through a nucleophilic aromatic substitution reaction with an activated aryl halide (e.g., fluoronitrobenzene) followed by reduction of the nitro group.

This multi-step approach allows for greater control over the introduction of various functional groups and the construction of the molecular backbone.

Table 2: Illustrative Multi-Step Synthetic Route
StepStarting MaterialTransformationKey ReagentsIntermediate/Product
1Nicotinic AcidEsterificationMethanol, H2SO4Methyl nicotinate
2Methyl nicotinatePyridine Ring ReductionH2, PtO2 or Rh/CMethyl piperidine-3-carboxylate
3Methyl piperidine-3-carboxylateAmide FormationMethylamineN-methylpiperidine-3-carboxamide
4N-methylpiperidine-3-carboxamideAmide ReductionLiAlH4, THF3-((Methylamino)methyl)piperidine
53-((Methylamino)methyl)piperidineArylation (e.g., Buchwald-Hartwig)Phenyl halide, Pd catalyst, BaseThis compound

Stereoselective and Enantioselective Synthetic Approaches for Chiral Forms

The piperidine ring in this compound contains a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers. The development of stereoselective and enantioselective syntheses is crucial for accessing optically pure forms of such molecules. nih.gov

Approaches to achieve this include:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources. For instance, a chiral precursor containing the piperidine ring with the correct stereochemistry at C3 can be carried through a synthetic sequence. researchgate.net

Asymmetric Catalysis: This involves using a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be used to couple aryl boronic acids with partially reduced pyridine derivatives to generate enantioenriched 3-aryl tetrahydropyridines. nih.gov These intermediates can then be further reduced to the corresponding chiral piperidines. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. This has been applied in the asymmetric synthesis of N-protected 3-methylpiperidin-2-ones, where a chiral group attached to the piperidine nitrogen directs the stereoselective alkylation at the C3 position. researchgate.net

The synthesis of enantioenriched piperidines can also be achieved through radical-mediated C-H functionalization, where a chiral copper catalyst can control the enantioselectivity of a C-C bond formation at a remote C-H bond of an acyclic amine, leading to chiral piperidines after cyclization. nih.gov

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of C-N bonds, which is central to the synthesis of this compound. The Buchwald-Hartwig amination is a prominent example, utilizing palladium catalysts to couple amines with aryl halides or triflates. uva.nl This reaction could be employed to couple 3-((methylamino)methyl)piperidine with a phenyl halide to form the final product. The choice of palladium precursor, ligand, and base is critical for achieving high yields.

Similarly, copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, can also be used. These reactions are particularly useful for coupling amines with aryl halides and often require elevated temperatures. The development of more active copper/ligand systems has expanded the scope and improved the reaction conditions for these transformations.

Table 3: Potential Transition Metal-Catalyzed Coupling Reactions
Reaction NameAmine ComponentAryl ComponentCatalyst System (Example)
Buchwald-Hartwig Amination 3-((Methylamino)methyl)piperidinePhenyl bromide/iodidePd(OAc)2, Ligand (e.g., BINAP), Base (e.g., NaOtBu)
Ullmann Condensation N-methylaniline3-(Halomethyl)piperidineCuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K2CO3)

Organocatalytic and Biocatalytic Methods

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering advantages in terms of sustainability and potential for high enantioselectivity.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral piperidine precursors, chiral phosphoric acids or amine-based catalysts can be employed in asymmetric reactions. researchgate.net For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by further transformations, can lead to the formation of an enantioenriched piperidine ring.

Biocatalysis employs enzymes to perform chemical reactions with high specificity and selectivity under mild conditions. rug.nl Enzymes such as transaminases, reductases, and lipases could be applied to generate chiral intermediates. For example, a prochiral ketone precursor to the piperidine ring could be asymmetrically reduced using a ketoreductase to yield a chiral alcohol, which can then be converted into the desired 3-substituted piperidine. Biocatalytic reductive amination is also a growing field, offering a green alternative for the formation of the C-N bond. rug.nl While specific enzymatic routes for this compound are not established, the principles of biocatalysis offer a promising avenue for future sustainable synthetic strategies. mdpi.com

Chemical Reactivity and Functionalization of this compound

The reactivity of this compound is characterized by the distinct chemical properties of its aniline and piperidine moieties. The aniline portion is prone to electrophilic substitution on the aromatic ring, while the piperidine ring's secondary amine offers a site for various modifications and derivatizations.

The N-methyl-N-(piperidin-3-ylmethyl) group on the aniline ring acts as a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com The nitrogen atom's lone pair of electrons increases the electron density of the benzene (B151609) ring through resonance, particularly at the ortho and para positions. This enhanced nucleophilicity makes the ring highly susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com

Key electrophilic aromatic substitution reactions applicable to this molecule include:

Halogenation: Reaction with bromine water, for instance, would likely lead to the rapid formation of a polybrominated product, such as 2,4,6-tribromo-N-methyl-N-(piperidin-3-ylmethyl)aniline, precipitated at room temperature. byjus.com

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can protonate the amino groups, forming anilinium-type ions which are deactivating and meta-directing. byjus.com This can lead to a mixture of products and potential side reactions.

Sulfonation: Treatment with sulfuric acid would likely result in the formation of anilinium hydrogen sulfate, which upon heating, could yield sulfanilic acid derivatives. byjus.com

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally not successful with anilines. The lone pair on the nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards the desired substitution. youtube.com

The directing effect of the substituent group is a critical factor in determining the regioselectivity of these reactions. wikipedia.org The steric hindrance presented by the piperidin-3-ylmethyl group might influence the ratio of ortho to para substituted products.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

ReactionReagentsPredicted Major Product(s)Notes
BrominationBr₂ in H₂O2,4,6-Tribromo-N-methyl-N-(piperidin-3-ylmethyl)anilineThe strong activation by the amino group leads to polysubstitution. byjus.com
NitrationHNO₃, H₂SO₄Mixture of meta and para isomersProtonation of the amine deactivates the ring and favors meta substitution. byjus.com
SulfonationFuming H₂SO₄p-Aminobenzenesulfonic acid derivativeThe reaction proceeds via an anilinium salt intermediate. byjus.com

The secondary amine within the piperidine ring is a key site for functionalization. wikipedia.org This nitrogen atom can act as a nucleophile, allowing for a variety of derivatization strategies.

Common derivatization reactions include:

N-Alkylation and N-Acylation: The secondary amine can be alkylated using alkyl halides or acylated using acid chlorides or anhydrides. For instance, pre-column derivatization with reagents like para-toluenesulfonyl chloride (PTSC) or Boc anhydride (B1165640) is a common technique used in the analysis of similar piperidine-containing compounds to introduce a chromophore for HPLC-UV detection. nih.govgoogle.com A patent describes the derivatization of 3-aminopiperidine with benzoyl chloride, which selectively reacts with the primary amine; a similar principle of selective acylation could be applied under controlled conditions. google.com

Formation of Enamines: Piperidine is widely used to convert ketones into enamines, which are versatile intermediates in organic synthesis, for example, in the Stork enamine alkylation reaction. wikipedia.org The secondary amine of the subject compound could potentially undergo similar reactions.

Ring Functionalization: While the most direct modifications occur at the nitrogen atom, strategies for functionalizing the carbon skeleton of the piperidine ring have been developed for related structures, though they are often more complex and may require ring synthesis strategies rather than modification of a pre-existing ring. researchgate.net

Table 2: Potential Derivatization Reactions of the Piperidine Moiety

Reaction TypeReagent ExampleFunctional Group ModifiedPurpose/Application
N-Sulfonylationp-Toluenesulfonyl chloride (PTSC)Secondary amine (piperidine)Analytical derivatization (e.g., for HPLC) nih.gov
N-AcylationBenzoyl ChlorideSecondary amine (piperidine)Synthesis of amides, analytical derivatization google.com
N-CarbamoylationBoc AnhydrideSecondary amine (piperidine)Protection of the amine group, analytical derivatization google.com

Both nitrogen atoms in this compound can act as ligands, donating their lone pair of electrons to form coordination complexes with various metal centers. heraldopenaccess.usrsc.org The aniline nitrogen and the piperidine nitrogen can coordinate to a metal ion, potentially acting as a bidentate ligand to form a stable chelate ring.

The ability of aniline and its derivatives to form complexes with transition metals such as manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II) is well-documented. rsc.org These complexes can exhibit diverse geometries and coordination modes. heraldopenaccess.us For example, research on N,N,4-tris(pyridin-2-ylmethyl)aniline, a structurally related ligand, has shown its flexibility in forming discrete complexes, dimers, and 1D coordination polymers with copper, cobalt, and manganese ions. rsc.org

The formation of such metal-ligand complexes is a fundamental step in many catalytic processes and in the synthesis of advanced materials. acs.orgnih.gov The specific structure and stability of the complex formed by this compound would depend on the metal ion, the solvent system, and the reaction conditions.

Structure Activity Relationship Sar and Mechanistic Structural Biology of N Methyl N Piperidin 3 Ylmethyl Aniline Derivatives

Influence of N-methylation on Pharmacological Profiles and Receptor Interactions

N-methylation is a critical structural modification that significantly influences the pharmacological and physicochemical properties of amine-containing compounds. researchgate.net In the context of N-(piperidin-3-ylmethyl)aniline derivatives, the addition of a methyl group to the nitrogen atom connecting the aniline (B41778) and piperidin-3-ylmethyl moieties can profoundly alter receptor affinity, selectivity, and functional activity. This modification can enhance lipophilicity, which may affect cell membrane permeability, and can also introduce steric hindrance or new electronic effects that modulate ligand-target interactions.

Studies on related scaffolds have demonstrated that N-methylation can be a decisive factor in a compound's biological profile. For instance, research on norbelladine (B1215549) derivatives showed that N-methylation can enhance the inhibition of enzymes like butyrylcholinesterase (BuChE). mdpi.com This suggests that for N-methyl-N-(piperidin-3-ylmethyl)aniline derivatives, the methyl group could play a crucial role in optimizing the fit within a target's binding pocket, potentially leading to increased potency or altered selectivity.

Comparative Analysis with Non-methylated or Differentially Methylated Analogues

Comparing N-methylated compounds with their non-methylated (primary or secondary amine) or di-methylated counterparts is essential for elucidating the precise role of the N-methyl group. Research on various amine-containing molecules consistently shows that the degree of N-methylation can lead to distinct pharmacological outcomes.

For example, a study on norbelladine derivatives systematically evaluated the impact of N-methylation on cholinesterase inhibition. The results indicated that N-methylnorbelladine was a more potent BuChE inhibitor than its non-N-methylated precursor. mdpi.com Specifically, N-methylation led to a twofold increase in BuChE inhibition for norbelladine and a 1.5-fold increase for 4′-O-methylnorbelladine. mdpi.com Conversely, di-methylation of an aromatic amine in a series of vesicular acetylcholine (B1216132) transporter (VAChT) ligands was achieved more easily than mono-methylation, highlighting the synthetic challenges and the distinct properties of mono- versus di-methylated analogs. nih.gov

These findings underscore that the N-methyl group is not merely a passive addition but an active contributor to the molecule's interaction with its biological target. The transition from a primary/secondary amine to a tertiary amine alters hydrogen bonding capabilities—removing a hydrogen bond donor—and modifies the local steric and electronic environment, which can be pivotal for optimizing receptor affinity and selectivity.

Stereochemical Determinants of Biological Activity for this compound

Stereochemistry is a fundamental aspect of drug action, as biological targets are chiral environments that can differentiate between stereoisomers. For this compound, which possesses a chiral center at the 3-position of the piperidine (B6355638) ring, the spatial arrangement of the N-methyl-anilinomethyl substituent can have a profound impact on biological activity. The (R)- and (S)-enantiomers can exhibit significantly different affinities, efficacies, and metabolic profiles.

Positional Isomerism and Substituent Effects on the Aniline and Piperidine Moieties

The pharmacological profile of this compound can be finely tuned by introducing various substituents on both the aniline and piperidine rings. The nature, size, and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its affinity and selectivity for biological targets.

Aniline Moiety: Substituents on the aniline ring can modulate the electronic character of the aromatic system and the basicity of the anilino nitrogen. Electron-donating groups (e.g., methoxy, methyl) increase electron density on the ring and can enhance pi-stacking interactions or alter the molecule's pKa, while electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) have the opposite effect. researchgate.net Studies on aniline derivatives have shown that electron-donating substituents tend to increase the C-N bond length and the barrier to inversion at the nitrogen, whereas electron-withdrawing groups favor a more planar conformation. researchgate.net In a series of VAChT ligands, the introduction of a methyl or fluoro group on an aniline ring provided a position for radiolabeling and resulted in compounds with high affinity. nih.gov

Piperidine Moiety: Substitution on the piperidine ring, beyond the primary side chain at the 3-position, can also significantly impact activity. For example, methyl groups at other positions on the piperidine ring can lock the ring into a preferred conformation, which may be more or less favorable for binding. The piperidine moiety is a common scaffold in medicinal chemistry, and its substitution patterns are a well-established method for optimizing drug candidates for various targets, including cholinesterase receptors. nih.govresearchgate.net

The following table summarizes the effects of different substituents on related aniline and piperidine systems, providing a predictive framework for this compound derivatives.

MoietySubstituent TypePositionObserved Effects on Related ScaffoldsReference(s)
AnilineElectron-Donating (e.g., -OCH₃)paraIncreases pKa, C-N bond length, and inversion barrier. researchgate.net
AnilineElectron-Withdrawing (e.g., -CF₃, -Cl)meta, paraDecreases pKa, favors more planar geometry. researchgate.net
AnilineMethyl, FluoroVariousCan enhance binding affinity and provide sites for radiolabeling. nih.gov
PiperidineMethylα-positionInfluences the conformational equilibrium (axial vs. equatorial preference). cdnsciencepub.com
PiperidineBenzylN-positionProvides good binding to the catalytic site of acetylcholinesterase. nih.gov

Conformational Analysis and Elucidation of Bioactive Conformations

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. The piperidine ring can adopt several conformations, primarily chair, boat, and twist-boat forms. The energy barrier between these conformers can be influenced by substituents and the nature of the N-substituent.

For N-methylpiperidine, the conformational equilibrium between the axial and equatorial positions of the N-methyl group is a key determinant of its structure. Experimental and computational studies have shown that the equatorial conformer is significantly more stable than the axial conformer. rsc.orgrsc.org This preference is crucial as it dictates the spatial orientation of the rest of the molecule. Time-resolved spectroscopy on N-methyl piperidine has revealed coherent oscillatory motions, indicating dynamic transformations between ring conformers upon excitation. rsc.org

The bioactive conformation—the specific three-dimensional shape the molecule adopts when binding to its target—may not necessarily be the lowest energy conformation in solution. Interaction with the receptor can stabilize a higher-energy conformer. Elucidating this bioactive conformation is critical for rational drug design and is often achieved through a combination of techniques, including NMR spectroscopy, X-ray crystallography of ligand-protein complexes, and computational modeling. Studies on hindered amides of piperidine derivatives have used NMR to investigate the dynamic structures and have found that piperidine rings often adopt a single dominant conformation. cdnsciencepub.com

Molecular-Level Ligand-Target Interactions

Understanding the interactions between this compound derivatives and their biological targets at the molecular level is paramount for explaining their SAR. These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and pi-stacking, which collectively determine the binding affinity and selectivity of the ligand.

Identification and Profiling of Binding Targets (e.g., specific receptors, enzymes)

Derivatives containing the aniline-piperidine scaffold have been shown to interact with a range of biological targets. A prominent example is the vesicular acetylcholine transporter (VAChT), a critical component of cholinergic neurotransmission. A study of heteroaromatic and aniline derivatives of piperidines identified several compounds with high affinity for VAChT. nih.gov

The binding affinities of these compounds were determined through in vitro assays, revealing a high degree of potency and selectivity. For instance, certain N-monomethylaniline analogues displayed nanomolar affinity for VAChT and high selectivity over σ₁ and σ₂ receptors. nih.gov This highlights the potential for this compound derivatives to act as potent and selective neuromodulators.

The binding data for several representative aniline-piperidine derivatives at VAChT and sigma receptors are presented in the table below.

CompoundTargetKᵢ (nM)Selectivity (fold)
19a VAChT18>110 (vs σ₁) / >240 (vs σ₂)
19e VAChT2.5>1700 (vs σ₁) / >1700 (vs σ₂)
19g VAChT3.6>1200 (vs σ₁) / >1200 (vs σ₂)
(-)-24b VAChT0.78>900 (vs σ receptors)

Data sourced from a study on aniline derivatives of piperidines. nih.gov

Beyond VAChT, similar scaffolds have been investigated as inhibitors of other targets, such as the glycine (B1666218) transporter-1 (GlyT-1), which is relevant for neurological disorders like schizophrenia. researchgate.net The piperidine and aniline moieties are recognized as privileged structures in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.govsmolecule.com

Mechanistic Characterization of Agonist, Antagonist, or Modulatory Activities of this compound Derivatives

Derivatives within this chemical class have been investigated for their effects on a range of receptors, including opioid and melatonin (B1676174) receptors. The mechanistic insights from these related series of compounds can be extrapolated to understand the potential activities of this compound derivatives.

For instance, studies on 3-methyl-4-(N-phenylamido)piperidines have demonstrated potent opioid receptor agonism. The introduction of a methyl group on the piperidine ring, as in the case of this compound, can significantly influence the binding affinity and efficacy at the receptor. The orientation of this methyl group (cis or trans) can lead to substantial differences in potency, highlighting the stereochemical sensitivity of the receptor's binding pocket. In one study, the cis-isomer of a potent analgesic was found to be significantly more potent than its corresponding trans-diastereomer, indicating a specific conformational requirement for optimal receptor activation. nih.gov

The nature of the substituent on the aniline nitrogen is also a critical determinant of functional activity. For example, in a series of N-arylpiperdin-3-yl-cyclopropane carboxamides developed as melatonin receptor ligands, modifications to the N-aryl group resulted in compounds with a spectrum of activities, from full agonists to antagonists. nih.gov This suggests that the electronic and steric properties of the aromatic ring system play a pivotal role in modulating the conformational changes in the receptor that lead to either activation or inhibition.

The following data tables, derived from studies on structurally related piperidine derivatives, illustrate the impact of chemical modifications on their mechanistic activity.

Table 1: Structure-Activity Relationship of cis-3-methyl-4-(N-phenylamido)piperidine Derivatives as Opioid Receptor Agonists. nih.gov
CompoundR Group (on N-1 of piperidine)Analgesic Potency (Morphine = 1)Relative Potency (Fentanyl = 1)Duration of Action (min)Receptor Binding Affinity (Ki, nM) vs. [3H]Naloxone
402-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl813118~20.082
422-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl with 2-fluorophenyl1303629Not Reported0.048
43 (trans-isomer of 42)2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl with 2-fluorophenyl27786~20.21
472-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl with 2-thiophenemethoxyacetamido999022~20.063
572-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl with 2-furylmethoxyacetamido709616~20.10
Table 2: Functional Activity of N-arylpiperdin-3-yl-cyclopropane Carboxamide Derivatives at Melatonin Receptors. nih.gov
CompoundAryl GroupMT1 Receptor Activity (EC50, nM / % Efficacy)MT2 Receptor Activity (EC50, nM / % Efficacy)Functional Classification
11fNaphthalen-1-yl0.18 / 100%0.08 / 100%Full Agonist
18b7-methoxy-naphthalen-1-yl0.09 / 95%0.04 / 98%Full Agonist

The mechanistic characterization of these compounds often involves a combination of in vitro and in vivo pharmacological assays. Radioligand binding assays are used to determine the affinity of the compounds for their target receptors. Functional assays, such as those measuring second messenger accumulation (e.g., cAMP) or ion channel activity, provide information on the efficacy of the compounds and classify them as agonists, antagonists, or inverse agonists. For example, the analgesic potency of the opioid receptor agonists in Table 1 was determined using the mouse hot-plate test, an in vivo measure of agonist activity. nih.gov

In the case of this compound derivatives, it is plausible that they could exhibit a range of activities depending on the specific substitution patterns. The N-methyl group on the piperidine nitrogen is a common feature in many biologically active compounds and can influence factors such as basicity and lipophilicity, which in turn affect receptor interaction and pharmacokinetic properties. The aniline moiety offers a versatile scaffold for chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize activity at a given biological target.

Further research focusing specifically on this compound and its close analogs is necessary to definitively characterize their mechanistic profiles. Such studies would likely involve screening against a panel of receptors and transporters to identify their primary biological targets, followed by detailed pharmacological and structural biology studies to elucidate their precise mechanism of action.

Computational Chemistry and in Silico Modeling of N Methyl N Piperidin 3 Ylmethyl Aniline

Quantum Chemical Investigations of N-methyl-N-(piperidin-3-ylmethyl)aniline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies detailing these aspects for this compound have been found.

Electronic Structure and Reactivity Descriptors

An analysis of the electronic structure would provide insights into the molecule's stability, reactivity, and potential for intermolecular interactions. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness are standard outputs of such studies. Without dedicated research, these values for this compound remain uncalculated and unreported.

A hypothetical data table for such descriptors would appear as follows, but is currently unpopulated:

DescriptorValueUnit
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV
Electronegativity (χ)Data not availableeV
Chemical Hardness (η)Data not availableeV
Chemical Potential (μ)Data not availableeV
Global Electrophilicity Index (ω)Data not availableeV

Potential Energy Surface Analysis and Conformational Space Exploration

The flexibility of the piperidine (B6355638) ring and the rotatable bonds in the side chain of this compound suggest a complex conformational landscape. A potential energy surface (PES) analysis would identify the low-energy conformers and the transition states connecting them, which is crucial for understanding its binding to biological targets. Conformational space exploration would reveal the range of shapes the molecule can adopt. No such analyses have been published.

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions and Dynamics

Molecular dynamics (MD) simulations are powerful tools for observing the behavior of a ligand within a protein's binding site over time. Such simulations could reveal the stability of binding poses, the key amino acid residues involved in the interaction, and the role of solvent molecules. While general MD studies on piperidine derivatives exist, there are no specific simulations reported for this compound with any particular protein target.

Advanced Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. These studies are instrumental in structure-based drug design. While there are numerous studies that perform docking on various piperidine-containing compounds against a range of biological targets, no published research specifically details the docking of this compound into any protein active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for analogues of this compound, a dataset of compounds with measured biological activity would be required. The absence of such a dataset in the public domain precludes the development and discussion of a specific QSAR model.

Virtual Screening and De Novo Design of this compound Analogues

Virtual screening campaigns could be used to identify other compounds with similar properties to this compound from large chemical libraries. Furthermore, de novo design algorithms could generate novel molecular structures based on the core scaffold of this compound. These advanced in silico techniques have not been applied to this specific molecule in any published research.

Preclinical Pharmacological Investigations of N Methyl N Piperidin 3 Ylmethyl Aniline and Its Analogues

In Vitro Biological Activity Assessments

In vitro studies are fundamental to the initial pharmacological characterization of new chemical entities. For analogues of N-methyl-N-(piperidin-3-ylmethyl)aniline, these assessments have involved a variety of assays to determine their binding profiles at different receptors, their capacity to inhibit key enzymes, and their functional effects in cellular systems.

Analogues built upon the piperidine (B6355638) and aniline (B41778) framework have demonstrated significant interactions with a wide array of receptor systems.

Vesicular Acetylcholine (B1216132) Transporter (VAChT): A notable area of investigation for piperidine derivatives containing an aniline group has been their potent binding to the vesicular acetylcholine transporter (VAChT). nih.govnih.gov Certain heteroaromatic and aniline derivatives of piperidine have displayed high affinity for VAChT, with some compounds showing Ki values in the low nanomolar range (e.g., 0.93–18 nM). nih.govnih.gov These compounds also exhibited moderate to high selectivity for VAChT over σ1 and σ2 receptors. nih.govnih.gov The affinity for VAChT is a critical finding, as this transporter is essential for loading acetylcholine into synaptic vesicles, a key step in cholinergic neurotransmission. nih.gov

Opioid Receptors: The piperidine ring is a core structure in many opioid receptor ligands. nih.govnih.gov Structure-activity relationship studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that these compounds can act as pure opioid receptor antagonists. nih.gov Further research on related structures identified potent and selective kappa-opioid receptor antagonists. researchgate.net These findings indicate that the piperidine scaffold is a key pharmacophore for interaction with mu, delta, and kappa opioid receptors. rsc.org

Peripheral Benzodiazepine Receptors (PBR): The potential for interaction with PBR (now also known as the translocator protein, TSPO) has been explored for various classes of compounds. researchgate.net While direct binding data for this compound is not specified, related isoquinoline (B145761) carboxamide derivatives, which are potent PBR ligands, have been studied extensively. nih.govnih.gov Studies with imidazodiazepines also included screening for PBR binding, confirming the interest in this target for various heterocyclic compounds. mdpi.com

Dopamine (B1211576) and Serotonin (B10506) Receptors: Piperidine and piperazine (B1678402) scaffolds are common in ligands designed to target dopamine and serotonin receptors, which are implicated in various central nervous system functions. nih.govresearchgate.net Research into novel ligands for these receptors has often incorporated these structural motifs to achieve desired affinity profiles, such as for the D2, 5-HT1A, and 5-HT2A receptors. nih.govresearchgate.net

Histamine (B1213489) Receptors: The piperidine moiety is also present in antagonists of the histamine H3 receptor. nih.gov A series of 4-oxypiperidine ethers were designed as H3 receptor antagonists, with some compounds showing nanomolar affinity. nih.gov

Table 1: Receptor Binding Affinities of Selected Piperidine Analogues This table is interactive. You can sort and filter the data.

Compound Class Target Receptor Binding Affinity (Ki) Selectivity
Aniline-Piperidine Derivative Vesicular Acetylcholine Transporter (VAChT) 0.93 - 18 nM High vs. σ1/σ2 Receptors
4-Oxypiperidine Ether Histamine H3 Receptor (H3R) Nanomolar range Not specified
(3-hydroxyphenyl)piperidine Kappa-Opioid Receptor 0.03 nM Selective vs. μ/δ Receptors

The inhibitory activity of this compound analogues has been evaluated against several families of enzymes.

Demethylases: Certain compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in regulating gene expression through histone demethylation. nih.gov These inhibitors demonstrated Ki values as low as 29 nM and exhibited high selectivity against the related monoamine oxidases A and B. nih.gov

Kinases: A novel piperidine-containing benzamide (B126) derivative was discovered as a potent dual inhibitor of ABL and c-KIT kinases. nih.gov This compound, a type II kinase inhibitor, displayed IC50 values of 46 nM for ABL and 75 nM for c-KIT in biochemical assays and showed high selectivity across a large panel of kinases. nih.gov

Cytochrome P450 (CYP) Enzymes: The aniline structure within the parent compound suggests a potential for interaction with CYP enzymes, which are central to the metabolism of many pharmaceuticals. nih.gov Aniline itself is known to undergo metabolism mediated by cytochrome P450, and certain anesthetic compounds have been shown to inhibit this process. nih.gov While specific inhibitory constants for this compound are not detailed, the N-demethylation of other drugs is known to be mediated by CYP enzymes like CYP3A4 and CYP2C9, indicating a potential pathway for metabolic interactions. researchgate.net

Table 2: Enzyme Inhibition Profile of Selected Piperidine Analogues This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Inhibition Constant
3-(Piperidin-4-ylmethoxy)pyridine Derivative Lysine Specific Demethylase 1 (LSD1) Ki = 29 nM
Piperidine-Benzamide Derivative ABL Kinase IC50 = 46 nM
Piperidine-Benzamide Derivative c-KIT Kinase IC50 = 75 nM

The functional consequences of the interactions observed in binding and inhibition assays have been explored in various cell-based models.

Antiproliferative Effects: Analogues featuring the piperidine scaffold have demonstrated significant antiproliferative activity in a variety of human cancer cell lines. nih.gov For instance, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to reduce the growth of several hematological cancer cell lines. nih.gov The potent LSD1 inhibitors containing a piperidine ring strongly inhibited the proliferation of leukemia and solid tumor cells, with EC50 values as low as 280 nM, while having minimal effects on normal cells. nih.gov Similarly, a novel piperine (B192125) derivative showed potent anticancer activity in triple-negative breast cancer models. researchgate.net The ABL/c-KIT kinase inhibitor also exhibited strong antiproliferative effects against cancer cell lines driven by these kinases by blocking their signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov

Signal Transduction: The mechanisms underlying the antiproliferative effects often involve the modulation of key signaling pathways. The piperine derivative MHJ-LN was found to exert its effects by activating the MDM2-p53 pathway and inducing G1/S phase arrest. researchgate.net The piperidin-4-one compounds were observed to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov

Pyroptosis and Cytokine Release: Pyroptosis is an inflammatory form of programmed cell death that results in the release of pro-inflammatory cytokines. nih.gov It is a distinct process mediated by gasdermin proteins, which form pores in the plasma membrane. nih.govnih.gov While the mechanisms of pyroptosis and cytokine release are well-characterized, direct experimental data linking this compound or its close analogues to the induction or inhibition of these specific pathways is not prominently featured in the available scientific literature.

Table 3: Antiproliferative Activity of Selected Piperidine Analogues in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Type Activity Mechanism
LSD1 Inhibitor Leukemia & Solid Tumors EC50 = 280 nM Increased H3K4 methylation
Piperine Derivative Triple-Negative Breast Cancer Potent Inhibition Activation of MDM2-p53 pathway
ABL/KIT Kinase Inhibitor CML & GISTs Strong Inhibition Blockage of BCR-ABL/c-KIT signaling
Diarylpiperidin-4-one Hematological Cancers Growth Reduction Increased p53 and Bax expression

In Vivo Preclinical Studies on Mechanistic Efficacy

To complement in vitro findings, in vivo studies in non-human models have been conducted to investigate the mechanistic efficacy and biological actions of related compounds.

In vivo models allow for the investigation of a compound's effect on complex biological pathways within a whole organism. For an analogue of this compound designed as a VAChT ligand, in vivo evaluations were successfully carried out in rats and nonhuman primates. nih.gov These studies revealed that the compound had favorable pharmacokinetics in the brain and showed the highest binding in the striatum, a brain region rich in cholinergic neurons. nih.gov This demonstrates the compound's ability to engage its target in a living system and its potential as a probe for the cholinergic pathway. nih.gov Additionally, in vivo studies with PBR ligands have been used to explore the physiological relevance of these binding sites in mice, labeling the receptors in the kidney, heart, and brain. nih.gov

Preclinical disease models are employed to assess how a compound's mechanism of action translates to activity in a pathological context. The potent ABL/c-KIT dual kinase inhibitor, which demonstrated antiproliferative effects in vitro, was tested in xenograft mouse models of Chronic Myelogenous Leukemia (K562 cells) and Gastrointestinal Stromal Tumors (GIST-T1 cells). nih.gov The compound was found to effectively suppress tumor progression in these models, providing in vivo evidence of its mechanistic efficacy through the inhibition of the target kinases. nih.gov

Advanced Research Directions and Future Perspectives for N Methyl N Piperidin 3 Ylmethyl Aniline

Development of N-methyl-N-(piperidin-3-ylmethyl)aniline-based Chemical Probes for Target Engagement and Proteomics

Chemical probes are essential tools for elucidating the biological function of proteins and validating new drug targets. nih.gov Developing derivatives of this compound into chemical probes could provide a powerful means to identify its molecular targets and understand its mechanism of action on a proteome-wide scale.

Mass spectrometry-based proteomics has become an indispensable tool in drug discovery for target identification and selectivity profiling. nih.gov A common strategy involves modifying a parent compound with a tag for enrichment. For instance, a derivative of this compound could be synthesized to include a biotin (B1667282) tag. This biotinylated probe, when introduced to cell lysates, would bind to its protein targets. Subsequent addition of streptavidin beads would allow for the specific pull-down and enrichment of the probe-protein complexes. The captured proteins can then be identified and quantified using mass spectrometry, revealing the direct binding partners of the compound. nih.gov

Another advanced approach is the use of "clickable" probes. A terminal alkyne or azide (B81097) group could be appended to the this compound scaffold. After cellular treatment, this modified probe can be covalently linked to a reporter tag (like biotin or a fluorescent dye) via a bio-orthogonal click chemistry reaction, enabling visualization or enrichment of the target proteins.

These proteomic strategies would allow researchers to:

Identify Primary Targets: Uncover the specific proteins that this compound and its analogs directly bind to within a complex biological system.

Profile Selectivity: Assess the specificity of the compound by identifying off-target interactions across the entire proteome.

Map Cellular Pathways: By understanding the protein interaction network, researchers can infer the biological pathways modulated by the compound.

The development of such chemical probes is a critical step in advancing from a compound with interesting structural features to a validated tool for chemical biology and drug development.

Exploration of Novel Biological Targets and Therapeutic Applications for Derivatives

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of biological systems. researchgate.netresearchgate.net Derivatives have shown activity as anticancer, anti-inflammatory, antidepressant, and anti-Alzheimer's agents. researchgate.netajchem-a.com Specifically, piperidine-based compounds have been investigated as inhibitors of enzymes and as ligands for G-protein-coupled receptors (GPCRs) and sigma receptors, which are implicated in numerous central nervous system (CNS) disorders. acs.orgnih.gov

Given this precedent, derivatives of this compound are promising candidates for screening against various therapeutic targets. Future research could focus on synthesizing a library of analogs with modifications to both the aniline (B41778) and piperidine rings to explore structure-activity relationships (SAR).

Potential Therapeutic AreaPotential Biological Target(s)Rationale Based on Scaffold
Neurodegenerative Diseases Sigma-1 Receptor (σ1R), Histamine (B1213489) H3 Receptor (H3R), Acetylcholinesterase (AChE)Piperidine and N-benzylpiperidine moieties are common in CNS agents and ligands for σ1R and H3R, which modulate neurotransmission. acs.orgnih.gov Substituted piperidines have also been designed as AChE inhibitors for Alzheimer's therapy. encyclopedia.pubajchem-a.com
Oncology Kinases, p53-HDM2 Interaction, STAT3 PathwayThe piperidine nucleus is a core component of numerous anticancer agents, including kinase inhibitors. researchgate.netnih.gov The scaffold can be optimized to disrupt protein-protein interactions crucial for tumor growth.
Pain Management Sigma-1 Receptor (σ1R), Opioid ReceptorsPiperidine-based compounds have been identified as potent σ1R antagonists with antinociceptive properties in preclinical pain models. acs.org The core structure is also foundational to many synthetic opioids.
Viral Infections HIV-1 gp120, Viral ProteasesPiperidine-based CD4-mimetic compounds have been developed to expose vulnerable epitopes on the HIV-1 envelope protein, sensitizing infected cells to immune clearance. nih.gov The scaffold's versatility allows for its use in designing protease inhibitors. encyclopedia.pub

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design of Related Compounds

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net A G-QSAR model, for example, could be built using a dataset of piperidine-derived compounds with known activity against a specific target, such as a kinase or receptor. researchgate.net This model would learn the relationship between the chemical fragments of the molecules and their biological activity.

Library Generation: A virtual combinatorial library of thousands of derivatives of this compound would be created by systematically modifying various positions on the scaffold.

Activity Prediction: The trained QSAR model would predict the biological activity of each virtual compound, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.net

ADME/T Prediction: In parallel, ML models trained on large datasets can predict Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles from chemical structures alone, filtering out compounds likely to fail in later stages. researchgate.nettandfonline.com

Iterative Optimization: The predictions are used to inform the next round of molecular design, creating a closed loop of design-predict-synthesize-test that is more efficient than traditional trial-and-error methods.

Machine Learning ModelApplication in Drug Design
Random Forest / Boosted Trees Building robust QSAR models for smaller datasets to predict biological activity or physicochemical properties. schrodinger.com
Support Vector Machine (SVM) Classifying compounds as active or inactive; regression analysis for activity prediction. researchgate.net
Graph Neural Networks (GNNs) Learning directly from the 2D/3D graph structure of molecules to predict complex properties like pharmacokinetics and target binding, especially for large datasets. tandfonline.com
Deep Neural Networks (DNNs) Identifying complex, non-linear relationships between chemical structure and biological effect; predicting ADME/T properties. researchgate.netpharmafeatures.com

Preclinical Pharmacokinetic and Biodistribution Studies (without human data)

Before a compound can be considered for clinical development, its pharmacokinetic (PK) profile must be characterized in preclinical animal models. researchgate.netfiveable.me These studies determine the fate of the drug in the body (ADME) and are critical for establishing a potential dosing regimen. nih.goveurofins.com

For a compound like this compound, key questions would be addressed in preclinical studies:

Absorption: How well is the compound absorbed after oral administration? The presence of the basic nitrogen on the piperidine ring may allow for salt formation to improve solubility, while the N-methylaniline moiety contributes to lipophilicity.

Distribution: Does the compound distribute widely throughout the body? A crucial question for potential CNS applications is its ability to cross the blood-brain barrier (BBB). nih.gov Piperidine-containing structures are often designed for brain exposure. encyclopedia.pub Biodistribution studies using a radiolabeled version of the compound would quantify its concentration in various tissues, including the brain, over time.

Metabolism: Where and how is the compound broken down by the body? The N-methyl and aniline groups are potential sites for metabolism by cytochrome P450 enzymes in the liver (e.g., N-demethylation, aromatic hydroxylation).

Excretion: How is the compound and its metabolites eliminated from the body (e.g., via urine or feces)?

The table below outlines typical parameters measured in a preclinical PK study in rodents.

Pharmacokinetic ParameterDescriptionHypothetical Value for a CNS-penetrant Piperidine Derivative
Tmax Time to reach maximum plasma concentration1-2 hours
Cmax Maximum plasma concentration achieved100-500 ng/mL
AUC (Area Under the Curve) Total drug exposure over time500-2000 ng*h/mL
t₁/₂ (Half-life) Time required for the plasma concentration to decrease by half4-8 hours
Brain/Plasma Ratio Ratio of drug concentration in the brain to that in the plasma> 1.0

Addressing Stereoisomer-Specific Research Challenges and Applications

The this compound molecule possesses a chiral center at the C3 position of the piperidine ring. This means it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-N-methyl-N-(piperidin-3-ylmethyl)aniline and (S)-N-methyl-N-(piperidin-3-ylmethyl)aniline. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles. thieme-connect.comthieme-connect.com

A critical future direction is the stereoselective investigation of this compound. This presents two main challenges:

Synthesis and Separation: Developing methods to either selectively synthesize a single enantiomer (asymmetric synthesis) or separate the racemic mixture into its pure (R) and (S) forms is essential. nih.govacs.org Asymmetric synthesis provides an elegant route to enantioenriched 3-substituted piperidines. nih.govacs.org Alternatively, chiral HPLC is a common method for resolving enantiomers at an analytical or preparative scale.

Differential Pharmacology: Once the pure enantiomers are isolated, they must be evaluated separately in biological assays. It is common for one enantiomer (the eutomer) to be significantly more potent or have a different pharmacological profile than the other (the distomer). This is because biological targets, such as receptors and enzymes, are themselves chiral and interact differently with each enantiomer.

Research in this area would focus on determining if one enantiomer is responsible for the desired therapeutic activity while the other might be inactive or contribute to off-target effects. Pursuing the single, more active enantiomer can lead to a drug with a better therapeutic index. thieme-connect.com

Property(R)-Enantiomer(S)-EnantiomerRationale for Potential Differences
Target Binding Affinity (Ki) Potentially HighPotentially LowThe three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) with the chiral binding site of a protein target, while the other enantiomer fits poorly.
Metabolic Rate Potentially SlowPotentially FastMetabolic enzymes (e.g., Cytochrome P450s) are chiral and may preferentially metabolize one enantiomer over the other, leading to different half-lives and exposure levels.
Receptor Function e.g., Agoniste.g., AntagonistIn some cases, enantiomers can have qualitatively different effects at the same receptor, one acting as an activator and the other as a blocker.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-N-(piperidin-3-ylmethyl)aniline, and how are the products validated?

  • Methodological Answer : A common approach involves iron-catalyzed cross-coupling reactions between N-methylaniline derivatives and alkyl halides. For instance, iron catalysts enable coupling with secondary alkyl halides under mild conditions, yielding products with ~78% efficiency. Purification via flash chromatography (hexanes/EtOAc gradients) followed by characterization using 1H^1H-NMR, 13C^{13}C-NMR, and GCMS ensures structural validation. GCMS analysis confirming molecular ion peaks (e.g., [M]+^+ = 275 for a related compound) is critical for purity assessment .

Q. Which spectroscopic techniques are pivotal for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 6.64–7.21 ppm, methyl groups at δ 1.12–3.01 ppm). 13C^{13}C-NMR confirms carbon frameworks (e.g., aryl carbons at δ 111.8–149.1 ppm) .
  • IR spectroscopy : Bands at 930–950 cm1^{-1} distinguish alkyl-amine linkages, while aromatic C-H stretches appear near 1600 cm1^{-1} .
  • GCMS : Detects molecular ion peaks and fragmentation patterns to verify molecular weight and purity .

Q. What safety precautions are necessary when handling N-methylaniline derivatives?

  • Methodological Answer : Due to aniline’s classification as a suspected carcinogen (CLP Category 2), researchers must:

  • Use fume hoods and PPE (gloves, lab coats) to avoid dermal/ inhalation exposure.
  • Monitor for methemoglobinemia symptoms during prolonged exposure.
  • Store compounds in airtight containers away from oxidizers to prevent degradation .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., Wurtz coupling vs. alkylation) be controlled during N-methylaniline derivatization?

  • Methodological Answer : Competing pathways depend on halide reactivity and catalyst choice. For example:

  • Lithium-mediated reactions : Using 1-iodobutane with lithium in dimethylaniline favors alkylation (62–68% yield of N-methyl-N-(1-pentyl)aniline), while bromo/chloro halides increase Wurtz coupling byproducts (e.g., n-octane). Lowering reaction temperature (e.g., 0°C) and optimizing halide leaving groups (I > Br > Cl) minimize side reactions .
  • Photoredox catalysis : Ir-catalyzed visible-light reactions with α,β-unsaturated carbonyls selectively form adducts (30–67% yield) by stabilizing radical intermediates, avoiding traditional coupling byproducts .

Q. What computational methods validate the electronic and vibrational properties of N-methylaniline derivatives?

  • Methodological Answer : Density functional theory (DFT) simulations correlate experimental vibrational spectra with theoretical predictions. For example:

  • Vibrational assignments : Peaks at 1612 cm1^{-1} (C=C stretching) and 1580 cm1^{-1} (N-H bending) in aniline derivatives match DFT-calculated modes. Deviations >5% indicate structural anomalies .
  • Electronic structure analysis : Frontier molecular orbital (FMO) calculations predict charge transfer interactions in metal complexes (e.g., Cr3+^{3+}-ligand systems), guiding synthetic design for optoelectronic applications .

Q. How do solvent polarity and catalyst loading influence the efficiency of Ir-catalyzed photoredox reactions with N-methylaniline derivatives?

  • Methodological Answer :

  • Solvent effects : Polar solvents (e.g., methanol) enhance radical stabilization, increasing adduct yields (up to 67%) compared to non-polar solvents (e.g., CH2_2Cl2_2) .
  • Catalyst loading : Reducing [Ir(ppy)2_2(dtbbpy)]BF4_4 to 1.0 mol% in CH2_2Cl2_2 maintains efficiency while lowering costs. Kinetic studies (e.g., time-resolved UV-Vis) confirm catalyst turnover rates .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the dominant pathway (alkylation vs. coupling) in lithium-mediated reactions?

  • Analysis : Evidence from 1-bromobutane reactions shows higher Wurtz product formation (49% n-octane after 48 hours) compared to alkyllithium reagents, while iodobutane favors alkylation. Contradictions arise from halide reactivity and solvent basicity. Resolving discrepancies requires controlled studies varying halides (I/Br/Cl) and monitoring intermediates via in situ 1H^1H-NMR .

Tables for Key Data

Reaction Type Catalyst Yield Key Byproduct Reference
Iron-catalyzed couplingFe(acac)3_378%None detected
Ir-photoredox addition[Ir(ppy)2_2(dtbbpy)]BF4_467%Tricyclic compounds (up to 30%)
Lithium-mediated alkylationLi metal68%n-Octane (49%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.